molecular formula C12H15NO3 B12821733 (2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid

(2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid

Cat. No.: B12821733
M. Wt: 221.25 g/mol
InChI Key: RJFJRYVMVNICCP-DTIOYNMSSA-N
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Description

(2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a benzyloxy group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Benzyloxy Substitution:

    Carboxylation: The carboxylic acid group at the 2-position is introduced via carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    4-(Benzyloxy)pyrrolidine:

Uniqueness

(2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2S)-4-phenylmethoxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10?,11-/m0/s1

InChI Key

RJFJRYVMVNICCP-DTIOYNMSSA-N

Isomeric SMILES

C1[C@H](NCC1OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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